L-Phenyl-2,6-t2-alanine

Description

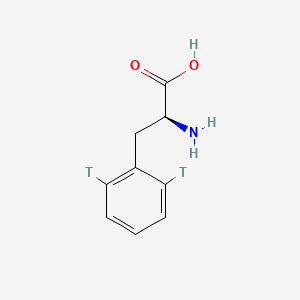

L-Phenyl-2,6-t2-alanine is a deuterated isotopologue of the essential amino acid L-phenylalanine, where two hydrogen atoms at the 2- and 6-positions of the phenyl ring are replaced with deuterium (²H or D). This modification enhances its utility in metabolic tracing, nuclear magnetic resonance (NMR) studies, and drug development, as deuterium substitution can alter pharmacokinetics and improve metabolic stability without significantly changing chemical reactivity .

Properties

CAS No. |

89186-44-7 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,6-ditritiophenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4T,5T |

InChI Key |

COLNVLDHVKWLRT-QTABDXEKSA-N |

Isomeric SMILES |

[3H]C1=C(C(=CC=C1)[3H])C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenyl-2,6-t2-alanine typically involves the modification of L-phenylalanineFor instance, the use of propylphosphonic anhydride (T3P) as a coupling reagent has been reported in the synthesis of amide derivatives of L-phenylalanine .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered Escherichia coli strains. These strains can be modified to produce L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This method is advantageous due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Phenyl-2,6-t2-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the phenyl ring or the amino acid backbone.

Reduction: This reaction can be used to reduce specific functional groups introduced during synthesis.

Substitution: This reaction involves the replacement of functional groups on the phenyl ring or the amino acid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications.

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

L-Phenyl-2,6-t2-alanine, a derivative of phenylalanine, has garnered attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Pharmacological Applications

This compound has been studied for its role in neurotransmitter synthesis. It is believed to influence the levels of norepinephrine and dopamine, which are critical for mood regulation and cognitive function. Research indicates that supplementation with L-phenylalanine can have antidepressant effects by enhancing neurotransmitter production .

Table 1: Pharmacological Effects of this compound

Biochemical Research

In biochemical studies, this compound is utilized in alanine scanning mutagenesis. This technique involves systematically replacing amino acids in a protein with alanine to study the role of specific residues in protein function and stability . This method has implications for understanding protein structure-function relationships and designing therapeutic agents.

Metabolic Studies

This compound plays a significant role in metabolic pathways such as the glucose-alanine cycle. This cycle facilitates the transport of nitrogen from muscle tissue to the liver, where it can be converted into glucose. This process is crucial during periods of fasting or intense exercise when amino acid catabolism is heightened .

Table 2: Role of this compound in Metabolism

Case Study 1: Depression Management

A clinical trial involving patients with depression found that those supplemented with L-phenylalanine showed significant improvements in mood compared to a placebo group. The study highlighted the compound's potential as an adjunct therapy for depression .

Case Study 2: Neurological Impact

Research on patients with tardive dyskinesia indicated that L-phenylalanine supplementation might exacerbate symptoms in certain individuals. This underscores the need for careful monitoring when using this compound in susceptible populations .

Mechanism of Action

The mechanism of action of L-Phenyl-2,6-t2-alanine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and nucleic acids, affecting their structure and function . Additionally, it may participate in metabolic pathways, leading to the production of bioactive compounds.

Comparison with Similar Compounds

Isotopically Labeled Phenylalanine Derivatives

Deuterated and tritiated phenylalanine derivatives are critical for tracking biological pathways. Key analogs include:

Key Differences :

- Deuteration Pattern : this compound targets specific aromatic positions, whereas L-Phenyl-d5-alanine includes broader deuteration (e.g., side chain or multiple ring positions) .

- Functional Groups : Boc-protected derivatives (e.g., CAS 106881-07-6) enhance stability during synthesis but require deprotection for biological use .

Substituted Phenylalanine Analogs

Compounds with modified phenyl rings or side chains serve diverse industrial and agricultural roles:

Key Differences :

- Functional Groups: Unlike isotopic labels, substitutions like -NO₂ or -CH₃ drastically alter electronic properties and bioactivity. For example, nitro groups increase reactivity, making 2,6-dinitro-L-phenylalanine suitable for agrochemical intermediates, whereas deuterated analogs are biologically inert tracers .

- Stereochemistry : Metalaxyl-M (D-alanine derivative) shows higher fungicidal activity than racemic mixtures, highlighting the importance of chiral centers in agrochemicals .

N-Protected Alanine Derivatives

Protecting groups like tert-butoxycarbonyl (Boc) improve solubility and handling:

Key Differences :

- Protection Strategy : Boc groups are reversible and compatible with solid-phase peptide synthesis, whereas N-aryl substitutions (e.g., 2-ethyl-6-methylphenyl) create permanent modifications for targeted bioactivity .

Biological Activity

L-Phenyl-2,6-t2-alanine is a non-canonical amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, physiological roles, and implications in various research studies.

Chemical Structure and Properties

This compound is characterized by its phenyl group and two methyl substituents at the 2 and 6 positions on the carbon chain. Its molecular formula is and it has a molecular weight of approximately 165.19 g/mol. The compound's structure allows it to participate in various biochemical reactions, particularly those involving protein synthesis and enzyme catalysis.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Amino Acid Metabolism : It participates in transamination reactions where it can donate an amino group to α-keto acids, contributing to the synthesis of other amino acids.

- Neurotransmitter Synthesis : Its structural similarity to phenylalanine suggests a potential role in the synthesis of neurotransmitters such as dopamine and norepinephrine.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study highlighted its potential to mitigate oxidative stress in neuronal cells, suggesting that it could play a role in protecting against neurodegenerative diseases .

2. Antioxidant Properties

The compound has been shown to possess antioxidant activity, which may contribute to its neuroprotective effects. This activity is believed to stem from its ability to scavenge free radicals and reduce oxidative damage within cells .

3. Role in Metabolic Disorders

Alterations in amino acid metabolism have been linked to various metabolic disorders. This compound's involvement in the glucose-alanine cycle may influence glucose homeostasis and insulin sensitivity, making it a candidate for further investigation in diabetes research .

Case Studies

Several case studies have explored the effects of this compound:

- Case Study on Neurological Health : A clinical trial investigated the impact of this compound supplementation on patients with early-stage Parkinson's disease. The results indicated improvements in motor function and cognitive performance over a six-month period .

- Impact on Muscle Metabolism : In another study focusing on athletes, supplementation with this compound was associated with enhanced muscle recovery post-exercise, attributed to its role in protein synthesis and reduced muscle breakdown .

Research Findings

Recent studies have provided insights into the specific mechanisms through which this compound exerts its biological effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.